molecular formula C24H19BrN4O B11273372 N-[(4-bromophenyl)methyl]-3-[(6-phenylpyridazin-3-yl)amino]benzamide

N-[(4-bromophenyl)methyl]-3-[(6-phenylpyridazin-3-yl)amino]benzamide

Cat. No.: B11273372
M. Wt: 459.3 g/mol
InChI Key: RNSPWEKLFMRWGL-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)methyl]-3-[(6-phenylpyridazin-3-yl)amino]benzamide is a complex organic compound with a unique structure that includes a bromophenyl group, a phenylpyridazinyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)methyl]-3-[(6-phenylpyridazin-3-yl)amino]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the condensation of 4-bromobenzylamine with 3-amino-6-phenylpyridazine, followed by the acylation of the resulting intermediate with benzoyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)methyl]-3-[(6-phenylpyridazin-3-yl)amino]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions often involve the use of organic solvents and controlled temperatures to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Scientific Research Applications

N-[(4-bromophenyl)methyl]-3-[(6-phenylpyridazin-3-yl)amino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)methyl]-3-[(6-phenylpyridazin-3-yl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and pyridazine-containing molecules, such as:

Uniqueness

N-[(4-bromophenyl)methyl]-3-[(6-phenylpyridazin-3-yl)amino]benzamide is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C24H19BrN4O

Molecular Weight

459.3 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-3-[(6-phenylpyridazin-3-yl)amino]benzamide

InChI

InChI=1S/C24H19BrN4O/c25-20-11-9-17(10-12-20)16-26-24(30)19-7-4-8-21(15-19)27-23-14-13-22(28-29-23)18-5-2-1-3-6-18/h1-15H,16H2,(H,26,30)(H,27,29)

InChI Key

RNSPWEKLFMRWGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)NC3=CC=CC(=C3)C(=O)NCC4=CC=C(C=C4)Br

Origin of Product

United States

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